

# (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol CAS number and identifiers

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## Compound of Interest

Compound Name: (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1347446

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## In-Depth Technical Guide: (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical compound **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**, including its chemical identifiers, relevant synthesis protocols, and a review of the biological activities associated with this class of molecules. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

## Core Compound Identifiers

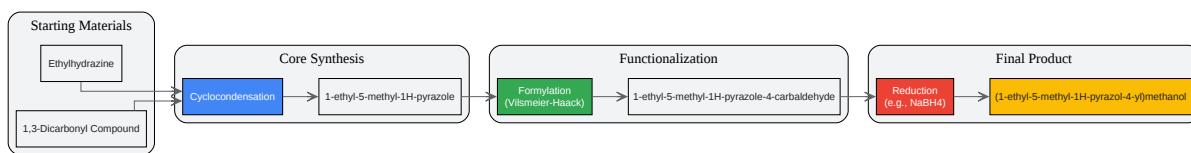
Precise identification of chemical compounds is critical for research and development. The following table summarizes the key identifiers for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**.

Identifier	Value
CAS Number	494214-31-2[1][2]
IUPAC Name	(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
Molecular Formula	C7H12N2O
SMILES	C1=C(CO)C(=NN1CC)C
InChI	InChI=1S/C7H12N2O/c1-3-9-7(2)5(4-10)6-8-9/h6,10H,3-4H2,1-2H3
InChIKey	N/A

## Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** is not readily available in the public domain, a general and robust method for the synthesis of 4-hydroxymethyl pyrazoles involves the reduction of the corresponding 4-formylpyrazole or 4-carboxypyrazole ester.

A representative synthetic workflow is outlined below:



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A general synthetic workflow for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**.

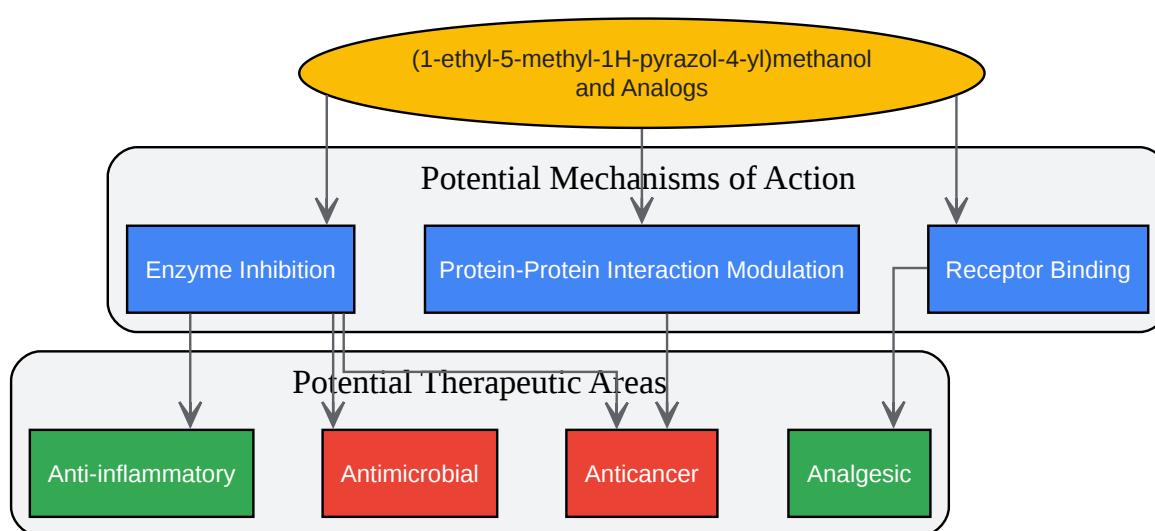
### General Experimental Protocol for the Synthesis of 4-Hydroxymethyl Pyrazoles (Illustrative):

- **Synthesis of the Pyrazole Core:** The formation of the 1,5-substituted pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, this would involve the reaction of a suitable beta-diketone with ethylhydrazine.
- **Formylation of the Pyrazole Ring:** The introduction of a formyl group at the 4-position of the pyrazole ring can be accomplished via the Vilsmeier-Haack reaction. This reaction typically employs phosphoryl chloride ( $\text{POCl}_3$ ) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
- **Reduction of the Formyl Group:** The final step involves the reduction of the 4-formylpyrazole to the corresponding 4-hydroxymethylpyrazole. This reduction can be readily achieved using a mild reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ) in an alcoholic solvent like methanol or ethanol.
  - **Procedure:** To a solution of the 4-formylpyrazole in methanol, cooled in an ice bath, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

## Biological and Pharmacological Context

While specific biological data for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** is not extensively documented, the pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Derivatives of pyrazole are known to exhibit a wide range of biological activities.

The biological relevance of substituted pyrazoles can be broadly categorized, and a logical relationship for their potential mechanism of action is depicted below:



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Potential mechanisms and therapeutic areas for pyrazole derivatives.

## Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, LD50) specifically for **(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol**. Research in this area is encouraged to elucidate the specific biological and toxicological profile of this compound. The table below is provided as a template for future data compilation.

Data Type	Value	Units	Assay Conditions	Reference
IC50	-	µM	-	-
Ki	-	µM	-	-
LD50	-	mg/kg	-	-
Solubility	-	mg/mL	-	-
LogP	-	-	-	-

## Conclusion

**(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol** is a substituted pyrazole with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical identity and outlines general synthetic approaches. The well-established biological activities of the pyrazole scaffold suggest that this compound and its analogs could be valuable starting points for the development of novel therapeutic agents. Further experimental studies are required to fully characterize its physicochemical properties, biological activity, and therapeutic potential.

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## References

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